

# Synthesis of 5-Nitro-2-indanone from 2-Indanone: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitro-2-indanone

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This technical guide provides a comprehensive overview of the synthesis of **5-Nitro-2-indanone**, a valuable intermediate in medicinal chemistry and drug development. The document details the established synthetic protocol, reaction mechanism, and quantitative data, presented in a clear and accessible format for laboratory application.

## Reaction Scheme

The synthesis of **5-Nitro-2-indanone** is achieved through the electrophilic nitration of 2-indanone. The reaction introduces a nitro group ( $-\text{NO}_2$ ) onto the aromatic ring of the 2-indanone molecule.

Overall Reaction:

2-Indanone **5-Nitro-2-indanone**

## Reaction Mechanism

The nitration of 2-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- **Generation of the Electrophile:** Fuming nitric acid generates the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).

- **Electrophilic Attack:** The  $\pi$ -electron system of the benzene ring of 2-indanone acts as a nucleophile, attacking the nitronium ion. The carbonyl group at the 2-position is a deactivating group and a meta-director. However, the fused aliphatic ring's ortho,para-directing influence and steric hindrance likely favor substitution at the 5- and 6-positions. The formation of the 5-nitro isomer is predominantly observed.
- **Rearomatization:** A base (such as the  $\text{HSO}_4^-$  ion if sulfuric acid were present, or another molecule of nitric acid or water) abstracts a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, **5-Nitro-2-indanone**.

## Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **5-Nitro-2-indanone**.<sup>[1][2]</sup>

Materials and Equipment:

- 2-Indanone
- 95% Fuming Nitric Acid
- Chloroform
- 10% Sodium Hydroxide Solution
- Saturated Saline Solution
- Ethyl Acetate
- Cyclohexane
- 250 mL Single Neck Flask
- Cryogenic Bath
- Magnetic Stirrer
- Separatory Funnel

- Rotary Evaporator
- Recrystallization Apparatus
- Thin Layer Chromatography (TLC) equipment

Procedure:

- **Reaction Setup:** In a 250 mL single neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid.
- **Cooling:** Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
- **Addition of Reactants:** While maintaining the temperature below -20°C and with vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid. The addition should take approximately 40 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC). The developing solvent system is a 100:1 mixture of chloroform and methanol. The R<sub>f</sub> value for the product, **5-Nitro-2-indanone**, is 0.64, while the R<sub>f</sub> for the starting material, 2-indanone, is 0.79.<sup>[1][2]</sup>
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
- **Quenching:** Quench the reaction by carefully adding the reaction mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase three times with 30 mL portions of chloroform.
- **Washing:** Combine the organic phases and wash with saturated saline solution until the pH is neutral.
- **Solvent Removal:** Remove the organic solvent using a rotary evaporator to obtain a yellow solid.

- Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
- Isolation and Drying: Collect the reddish-brown crystals of **5-Nitro-2-indanone** by filtration and dry them.

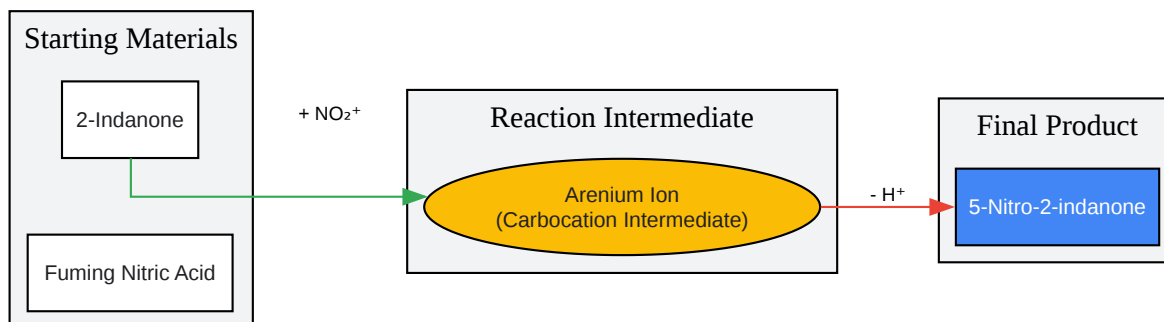
## Data Presentation

The following table summarizes the quantitative data for the synthesis of **5-Nitro-2-indanone**.

Parameter	Value	Reference
Reactants		
2-Indanone	5.6 g	[1][2]
95% Fuming Nitric Acid	13 mL	[1][2]
Product		
5-Nitro-2-indanone (Yield)	3.8 g (49.5%)	[1][2]
Melting Point	141-143°C	[1][2]
TLC Data		
Mobile Phase	Chloroform:Methanol (100:1)	[1][2]
R <sub>f</sub> (2-Indanone)	0.79	[1][2]
R <sub>f</sub> (5-Nitro-2-indanone)	0.64	[1][2]
Physical Properties		
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	[3][4]
Molecular Weight	177.16 g/mol	[4]
Appearance	Light brown to brown solid	[2]

## Visualizations

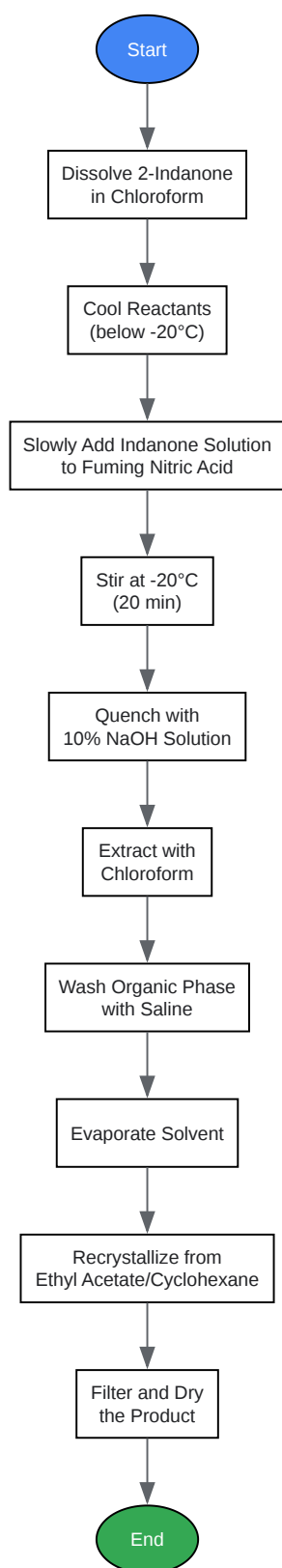
Reaction Pathway Diagram



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Caption: Reaction pathway for the electrophilic nitration of 2-indanone.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis of **5-Nitro-2-indanone**.

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## References

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